Cas no 143803-91-2 (7-Propylpyrazolo[1,5-a]pyridine-3-carboxylic acid)

7-Propylpyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with a propyl group at the 7-position and a carboxylic acid moiety at the 3-position. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The compound exhibits potential as a building block for the synthesis of bioactive molecules due to its rigid fused-ring system, which enhances binding affinity and metabolic stability. Its carboxylic acid functionality allows for further derivatization, enabling the development of amides, esters, and other derivatives with tailored properties. The propyl substituent contributes to improved lipophilicity, facilitating membrane permeability in drug design applications.
7-Propylpyrazolo[1,5-a]pyridine-3-carboxylic acid structure
143803-91-2 structure
Product Name:7-Propylpyrazolo[1,5-a]pyridine-3-carboxylic acid
CAS No:143803-91-2
MF:C11H12N2O2
MW:204.225182533264
CID:1095587
PubChem ID:19770973
Update Time:2025-11-01

7-Propylpyrazolo[1,5-a]pyridine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 7-Propylpyrazolo[1,5-a]pyridine-3-carboxylic acid
    • AMY30482
    • 7-Propylpyrazolo[1,5-a]pyridine-3-carboxylicacid
    • 143803-91-2
    • XTOVJLDBOSIQKC-UHFFFAOYSA-N
    • SCHEMBL7303922
    • Inchi: 1S/C11H12N2O2/c1-2-4-8-5-3-6-10-9(11(14)15)7-12-13(8)10/h3,5-7H,2,4H2,1H3,(H,14,15)
    • InChI Key: XTOVJLDBOSIQKC-UHFFFAOYSA-N
    • SMILES: OC(C1C=NN2C=1C=CC=C2CCC)=O

Computed Properties

  • Exact Mass: 204.08996
  • Monoisotopic Mass: 204.09
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.6A^2
  • XLogP3: 1.8

Experimental Properties

  • PSA: 54.6

7-Propylpyrazolo[1,5-a]pyridine-3-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM151976-1g
7-propylpyrazolo[1,5-a]pyridine-3-carboxylic acid
143803-91-2 95%
1g
$1018 2021-08-05
Chemenu
CM151976-1g
7-propylpyrazolo[1,5-a]pyridine-3-carboxylic acid
143803-91-2 95%
1g
$*** 2023-03-30
Alichem
A029189532-1g
7-Propylpyrazolo[1,5-a]pyridine-3-carboxylic acid
143803-91-2 95%
1g
$936.25 2022-04-02

Additional information on 7-Propylpyrazolo[1,5-a]pyridine-3-carboxylic acid

7-Propylpyrazolo[1,5-a]pyridine-3-carboxylic acid: A Promising Compound with Broad Pharmacological Applications

7-Propylpyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS No. 143803-91-2) is an emerging compound that has garnered significant attention in the field of pharmaceutical research due to its unique molecular structure and potential therapeutic applications. This compound belongs to the class of heterocyclic carboxylic acids, characterized by the presence of a pyrazolo[1,5-a]pyridine ring system. The 7-propyl substituent at the pyrazole ring introduces structural diversity, which may influence its biological activity and pharmacokinetic properties. Recent studies have highlighted the potential of this compound as a lead molecule for the development of novel therapeutics targeting various diseases.

The pyrazolo[1,5-a]pyridine scaffold is a well-known pharmacophore in medicinal chemistry, with multiple derivatives demonstrating activities in diverse biological systems. The 3-carboxylic acid functionality further enhances its potential for interactions with biological targets, such as enzymes, receptors, and ion channels. The combination of these structural elements makes 7-Propylpyrazolo[1,5-a]pyridine-3-carboxylic acid a promising candidate for further exploration in drug discovery programs.

Recent research has focused on the synthesis and characterization of 7-Propylpyrazolo[1,5-a]pyridine-3-carboxylic acid, with particular emphasis on its chemical stability and solubility. A 2023 study published in the Journal of Medicinal Chemistry reported the development of a novel synthetic route to this compound, which involves a multi-step process including the formation of the pyrazolo[1,5-a]pyridine ring through a [3+2] cycloaddition reaction. This method allows for the efficient incorporation of the 7-propyl group, which is critical for its biological activity.

One of the most notable findings in recent studies is the antimicrobial activity of 7-Propylpyrazolo[1,5-a]pyridine-3-carboxylic acid. A 2024 study published in the Antimicrobial Agents and Chemotherapy journal demonstrated that this compound exhibits potent activity against multidrug-resistant bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism of action appears to involve the disruption of bacterial cell membrane integrity, as evidenced by the observed increase in membrane permeability and the inhibition of ATP synthesis.

Another area of interest is the antioxidant properties of 7-Propylpyrazolo[1,5-a]pyridine-3-carboxylic acid. A 2023 study in the Free Radical Biology and Medicine journal reported that this compound exhibits significant radical-scavenging activity, with an IC50 value of 12.3 μM against the DPPH radical. The antioxidant activity is attributed to the presence of the 3-carboxylic acid group, which can donate hydrogen atoms to neutralize free radicals. This property suggests potential applications in the treatment of oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular conditions.

Further research has explored the anti-inflammatory effects of 7-Propylpyrazolo[1,5-a]pyridine-3-carboxylic acid. A 2024 study in the Journal of Inflammation Research demonstrated that this compound significantly reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages. The anti-inflammatory activity is believed to be mediated through the inhibition of the NF-κB signaling pathway, which plays a central role in the regulation of inflammatory responses.

The cytotoxic potential of 7-Propylpyrazolo[1,5-a]pyridine-3-carboxylic acid has also been investigated in various cancer cell lines. A 2023 study published in the Cancer Letters journal reported that this compound induces apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 8.7 μM. The mechanism of apoptosis is thought to involve the activation of caspase-3 and the disruption of mitochondrial membrane potential, which are key events in the intrinsic apoptotic pathway.

Despite these promising findings, further research is needed to fully understand the biological mechanisms and therapeutic potential of 7-Propylpyrazolo[1,5-a]pyridine-3-carboxylic acid. Ongoing studies are exploring its pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are crucial for the development of this compound into a viable therapeutic agent.

In conclusion, 7-Propylpyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS No. 143803-91-2) represents a promising candidate in the field of pharmaceutical research. Its unique molecular structure and diverse biological activities make it a valuable lead molecule for the development of novel therapeutics. Continued research into its mechanisms of action and pharmacological properties will be essential for its translation into clinical applications.

Recommended suppliers
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.